molecular formula C17H15F3N2O2 B2669388 N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide CAS No. 478261-00-6

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide

Cat. No.: B2669388
CAS No.: 478261-00-6
M. Wt: 336.314
InChI Key: BUKUOZJEAGGIRF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the linear formula CF3COC6H5 . It’s also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .


Synthesis Analysis

2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.12 . It has a refractive index of 1.458 (lit.) . The boiling point is 165-166 °C (lit.), 46-48 °C/14 mmHg (lit.) , and it has a density of 1.24 g/mL at 25 °C (lit.) .

Scientific Research Applications

Polymer Science Applications

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide-related compounds have been explored for their applications in polymer science, particularly in the synthesis of well-defined aromatic polyamides with low polydispersity and block copolymers. Yokozawa et al. (2002) demonstrated the chain-growth polycondensation method for synthesizing poly(p-benzamide) with defined molecular weight and low polydispersity. This approach involved using phenyl 4-(4-octyloxybenzylamino)benzoate as a monomer, highlighting the utility of protecting groups on nitrogen in amide linkages for polymer synthesis (Yokozawa et al., 2002).

Material Science and Crystallography

In material science and crystallography, Goel et al. (2017) reported on the synthesis, crystal structure, and various properties of N-(4-methylbenzyl)benzamide single crystals. Their work provided insights into the potential of this compound-related compounds for developing multifunctional optical and piezoelectric crystals. The study elaborated on the crystal morphology, Hirshfeld surface analysis, and various characterization techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry (Goel et al., 2017).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the synthesis of related compounds has been explored for their potential therapeutic applications. For instance, Bonacorso et al. (2015) presented a novel, solventless, metal-free synthesis method for the antiepileptic drug rufinamide and analogues. This method involved regioselective 1,3-dipolar cycloaddition reactions, showcasing the versatility of this compound-related compounds in drug synthesis (Bonacorso et al., 2015).

Mechanism of Action

2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

Safety and Hazards

The safety information available indicates that this compound is labeled with the GHS02 and GHS07 pictograms, and the signal word is "Warning" .

Future Directions

2,2,2-Trifluoroacetophenone was used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties . This suggests potential future applications in the field of polymer science.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-6-8-12(9-7-11)10-21-15(23)13-4-2-3-5-14(13)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKUOZJEAGGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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